Product packaging for (R)-4-hydroxylauric acid(Cat. No.:)

(R)-4-hydroxylauric acid

Cat. No.: B1240747
M. Wt: 216.32 g/mol
InChI Key: UZNDHCZORMBARB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Hydroxylauric acid is a chiral, saturated hydroxy fatty acid that serves as a valuable intermediate in the study of plant responses to abiotic stress and lipid metabolism. Research indicates that hydroxylated derivatives of lauric acid, such as 12-hydroxylauric acid, play a significant role in enhancing plant drought tolerance by improving photosynthetic capacity, strengthening the antioxidant system to reduce reactive oxygen species (ROS) like O₂⁻ and H₂O₂, and supporting osmoregulation through the accumulation of proline and soluble sugars . These mechanisms make this compound a compound of interest for investigating plant stress physiology. In biochemical contexts, hydroxy fatty acids are subjects of study for enzymes such as cytochrome P450-dependent fatty acid hydroxylases, which are involved in the biosynthesis of various lipid signaling molecules . The specific stereochemistry of the (R)-enantiomer is crucial for research into enzyme-substrate interactions and specificity, particularly in mechanistic studies of metabolic pathways . This compound is provided for research applications only, including use as a standard in analytical chemistry, a substrate in enzymology, and a probe for investigating lipid function in plant science. Please Note: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Safety data sheets should be consulted and followed prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B1240747 (R)-4-hydroxylauric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(4R)-4-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

UZNDHCZORMBARB-LLVKDONJSA-N

SMILES

CCCCCCCCC(CCC(=O)O)O

Isomeric SMILES

CCCCCCCC[C@H](CCC(=O)O)O

Canonical SMILES

CCCCCCCCC(CCC(=O)O)O

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways

Mammalian and Eukaryotic Metabolic Routes

In eukaryotes, including mammals, the generation of (R)-4-hydroxylauric acid is linked to the broader processes of fatty acid metabolism, particularly β-oxidation and the transformation of specific precursor molecules.

The primary mechanism for shortening fatty acid chains in eukaryotes is β-oxidation, a cyclical process that sequentially removes two-carbon units (acetyl-CoA) from the acyl-CoA molecule. wikipedia.orgmdpi.com While standard β-oxidation breaks down saturated fatty acids, modified versions of this pathway are essential for processing hydroxylated fatty acids.

A general metabolic pathway for producing γ- or δ-lactones from hydroxy fatty acids involves the β-oxidation cycle. mdpi.com This principle allows for the formation of shorter-chain hydroxy fatty acids from longer ones. For instance, the biotransformation of ricinoleic acid (a C18 hydroxy fatty acid) can yield 4-hydroxydecanoic acid (a C10 hydroxy fatty acid) through four cycles of β-oxidation. mdpi.com Analogously, a longer-chain hydroxy fatty acid could be catabolized via β-oxidation to produce 4-hydroxylauric acid.

In a specific example, 10-hydroxystearic acid is metabolized by the yeast Waltomyces lipofer to 4-hydroxydodecanoic acid through the β-oxidation cycle. asm.org This transformation demonstrates a direct eukaryotic pathway where a longer hydroxylated fatty acid is shortened to a C12 hydroxylated fatty acid. The process of β-oxidation occurs in both mitochondria and peroxisomes, with the peroxisomal pathway often handling intermediates that may accumulate when the mitochondrial pathway is overloaded. mdpi.comnih.gov

Hydroxylated fatty acids are key intermediates in various metabolic pathways. frontiersin.org In the standard β-oxidation spiral, L-3-hydroxyacyl-CoA is a regular intermediate. wikipedia.org However, other hydroxylated forms, including those with the hydroxyl group at the C-4 position, are also formed and metabolized.

A notable pathway in human cells involves the conversion of γ-dodecalactone. Studies on human natural killer (NK) cells revealed that γ-dodecalactone is converted to 4-hydroxydodecanoic acid in the cytoplasm. ebi.ac.ukresearchgate.net Subsequent research using optically pure enantiomers demonstrated that only (R)-(+)-4-hydroxydodecanoic acid was capable of activating these immune cells, highlighting the stereospecificity of this biological system. ebi.ac.uk

The metabolism of unsaturated fatty acids in eukaryotes can also lead to the formation of hydroxylated intermediates with a specific (R)-configuration. In plants, the β-oxidation of certain unsaturated fatty acids can generate (R)-3-hydroxyacyl-CoA intermediates, which can be incorporated into polyhydroxyalkanoates (PHAs). pnas.org This indicates that eukaryotic systems possess enzymes, such as R-specific enoyl-CoA hydratases, capable of producing hydroxylated fatty acids with the (R) stereochemistry. pnas.org

Microbial Biotransformation and Enzymatic Pathways

Microorganisms provide diverse and efficient enzymatic systems for modifying fatty acids, including specific hydroxylation and oxidation reactions that lead to the synthesis of this compound.

Certain bacterial strains are capable of transforming common fatty acids into more complex molecules. The bacterium Micrococcus luteus has been identified as a strain that can metabolize oleic acid to produce 4-ketolauric acid, a direct precursor to 4-hydroxylauric acid. tandfonline.comresearchgate.net The established pathway involves several steps: first, oleic acid is hydrated to form 10-hydroxystearic acid. researchgate.netmdpi.com This intermediate is then oxidized to 10-ketostearic acid. researchgate.netmdpi.com Subsequently, the 10-ketostearic acid undergoes three cycles of β-oxidation, which shortens the carbon chain to yield 4-ketolauric acid. researchgate.netmdpi.com The final step, the reduction of the keto group at the C-4 position, would produce 4-hydroxylauric acid. An alcohol dehydrogenase from M. luteus has been implicated in the reduction of keto acids in similar pathways. acs.org

Cytochrome P450 (CYP) monooxygenases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates, including fatty acids. pnas.org In humans, the CYP4A family is known for catalyzing the ω-hydroxylation of fatty acids in the liver and kidneys. acs.orgnih.gov Human CYP4A11, for example, uses lauric acid as a prototypic substrate, primarily catalyzing its hydroxylation at the terminal (ω, C-12) and sub-terminal (ω-1, C-11) positions. acs.orgnih.gov While these specific enzymes primarily produce 11- and 12-hydroxylauric acid, their mechanism demonstrates the capability of P450 systems to hydroxylate the lauric acid backbone. nih.govnih.gov

Beyond P450s, other microbial enzymes like unspecific peroxygenases (UPOs) have shown potential for in-chain hydroxylation of fatty acids. acs.org Research has identified short-chain UPOs that can selectively hydroxylate C8–C12 fatty acids at the C4 and C5 positions. acs.org This reaction yields the corresponding γ- and δ-hydroxy fatty acids, which can subsequently lactonize to form valuable flavor and fragrance compounds. acs.org This demonstrates a direct enzymatic route to C4-hydroxylated lauric acid in microbial systems.

Table 1: Examples of Enzymes Involved in Fatty Acid Hydroxylation

Enzyme FamilySpecific Enzyme ExampleSourceSubstrate(s)Primary Product(s)Reference
Cytochrome P450CYP4A11HumanLauric acid, Arachidonic acid12-Hydroxylauric acid, 11-Hydroxylauric acid, 20-HETE acs.orgnih.govnih.gov
Cytochrome P450CYP703A2Arabidopsis thaliana (Land Plant)Lauric acid, Capric acid, Myristic acidIn-chain hydroxylated fatty acids (e.g., 7-hydroxylauric acid) oup.com
Unspecific Peroxygenase (UPO)DcaUPODaldinia caldariorum (Fungus)Octanoic acid (C8) to Dodecanoic acid (C12)4-Hydroxy and 5-Hydroxy fatty acids acs.org
Oleate HydrataseOLHStenotrophomonas maltophiliaOleic acid10-Hydroxystearic acid asm.orgnih.gov

The biotransformation pathways leading to 4-hydroxylauric acid involve a series of precursor and intermediate molecules. In the pathway utilized by Micrococcus luteus, the initial substrate is oleic acid, a common C18 unsaturated fatty acid. tandfonline.comresearchgate.net Through enzymatic reactions, oleic acid is converted into a cascade of intermediates before the final C12 product is formed.

A similar pathway starting from 10-hydroxystearate is used by various yeasts, such as Waltomyces lipofer, to produce 4-hydroxydodecanoic acid, which readily cyclizes to γ-dodecalactone. asm.org

Table 2: Precursors and Intermediates in the Biotransformation of Oleic Acid

CompoundRole in PathwayDescriptionMicroorganism(s)Reference
Oleic acidInitial PrecursorC18 unsaturated fatty acidMicrococcus luteus tandfonline.comresearchgate.net
10-Hydroxystearic acidIntermediateProduct of oleic acid hydration; precursor for β-oxidationMicrococcus luteus, various yeasts asm.orgmdpi.com
10-Ketostearic acidIntermediateProduct of 10-hydroxystearic acid oxidationMicrococcus luteus tandfonline.comresearchgate.netmdpi.com
4-Ketolauric acidDirect PrecursorProduct of 10-ketostearic acid after three β-oxidation cyclesMicrococcus luteus tandfonline.comresearchgate.netmdpi.com
γ-DodecalactonePrecursor/Cyclized FormLactone form that can be hydrolyzed to 4-hydroxylauric acidHuman NK cells (conversion from) ebi.ac.ukresearchgate.net

Table of Mentioned Compounds

Common NameSystematic Name
This compound(4R)-4-hydroxydodecanoic acid
4-hydroxylauric acid4-hydroxydodecanoic acid
Lauric acidDodecanoic acid
Oleic acid(9Z)-Octadec-9-enoic acid
10-Hydroxystearic acid10-Hydroxyoctadecanoic acid
10-Ketostearic acid10-Oxooctadecanoic acid
4-Ketolauric acid4-Oxododecanoic acid
γ-Dodecalactone5-Octyloxolan-2-one
Ricinoleic acid(9Z,12R)-12-Hydroxyoctadec-9-enoic acid
4-Hydroxydecanoic acid4-Hydroxydecanoic acid
11-Hydroxylauric acid11-Hydroxydodecanoic acid
12-Hydroxylauric acid12-Hydroxydodecanoic acid
Capric acidDecanoic acid
Myristic acidTetradecanoic acid
Arachidonic acid(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid
Octanoic acidOctanoic acid
Acetyl-CoAS-(2-(acetylamino)ethyl) ethanethioate

Asymmetric Synthesis and Chemoenzymatic Methodologies

Enantioselective Chemical Synthesis Approaches

Achieving high enantiomeric purity is critical for applications where biological activity is dependent on a single enantiomer. Chemical synthesis provides powerful tools for establishing the desired stereocenter.

Diastereomeric Ester Synthesis and Preparative Chromatographic Resolution

One effective method for separating enantiomers from a racemic mixture is through chemical resolution. libretexts.org This process involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like chromatography or recrystallization. libretexts.orgnii.ac.jp

For 4-hydroxylauric acid, a successful resolution has been demonstrated using this principle. ebi.ac.uk The process begins with a racemic mixture of (R,S)-4-hydroxydodecanoic acid. This mixture is esterified with an enantiomerically pure chiral resolving agent, (R)-(-)-2-phenylpropionate, to produce a mixture of diastereomeric esters. ebi.ac.uk These diastereomers, (R)-(+)-4-hydroxydodecanoic acid (R)-(-)-2-phenylpropionate and (S)-(-)-4-hydroxydodecanoic acid (R)-(-)-2-phenylpropionate, can then be separated. ebi.ac.uk

The separation is achieved using preparative High-Performance Liquid Chromatography (HPLC), a technique capable of resolving compounds with subtle structural differences. ebi.ac.uknih.gov Once the diastereomeric esters are isolated, the final step is the hydrolysis of the ester bond to remove the chiral auxiliary, yielding the optically pure (R)-(+)-4-hydroxydodecanoic acid and its (S)-enantiomer, respectively. libretexts.orgebi.ac.uk This method highlights how classical resolution techniques remain a valuable strategy for accessing enantiopure chiral molecules. ebi.ac.uk

Resolution of (R,S)-4-Hydroxylauric Acid

Step Description Compound(s) Involved Separation Method
1. Esterification Racemic acid is reacted with a single enantiomer of a chiral alcohol or acid. (R,S)-4-hydroxydodecanoic acid, (R)-(-)-2-phenylpropionate N/A
2. Formation of Diastereomers Two diastereomeric esters are formed with different physical properties. (R,S)-4-hydroxydodecanoic acid (R)-(-)-2-phenylpropionate esters N/A
3. Separation The diastereomers are separated based on their different physical properties. Diastereomeric esters Preparative HPLC

| 4. Hydrolysis | The separated esters are hydrolyzed to yield the pure enantiomers of the acid. | (R)-4-hydroxydodecanoic acid, (S)-4-hydroxydodecanoic acid | Chemical Hydrolysis |

Organocatalytic and Stereoselective Routes to Hydroxy Fatty Acids

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based or enzymatic catalysts. academindex.com These small organic molecules can effectively induce chirality in a variety of chemical transformations. nih.govresearchgate.net

A general and convenient methodology for the asymmetric synthesis of hydroxy fatty acids has been developed utilizing an organocatalytic key step. nih.govresearchgate.net This approach often begins with long-chain aldehydes, which undergo enantioselective epoxidation catalyzed by an imidazolidinone organocatalyst, such as MacMillan's third-generation catalyst. nih.govresearchgate.net This step produces chiral terminal epoxides with high enantiomeric purity. nih.govresearchgate.net These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce the remainder of the carbon chain, leading to the synthesis of saturated or unsaturated chiral secondary alcohols and, ultimately, the target hydroxy fatty acids. nih.govnih.gov While many published examples focus on the synthesis of 3-hydroxy fatty acids, the synthesis of fatty γ-lactones, which are the cyclic esters corresponding to 4-hydroxy fatty acids, has also been explored through these organocatalytic routes. nih.govresearchgate.net

Challenges and Innovations in Stereocontrol

The primary challenge in the synthesis of hydroxy fatty acids is the selective functionalization of unactivated C-H bonds along a long hydrocarbon chain. au.dk From a chemical synthesis perspective, achieving high regioselectivity and stereoselectivity is difficult without the use of directing groups or pre-existing functionality. Enzymatic approaches also face hurdles; while enzymes can offer high selectivity, they often suffer from low stability under process conditions, and their natural regioselectivity may not match the desired position, leading to complex isomer mixtures that are difficult to separate. au.dk

Innovations to overcome these challenges often involve the development of new catalysts and synthetic methods. In biocatalysis, protein engineering is used to alter the stability and regioselectivity of enzymes like cytochrome P450s. au.dk In chemical synthesis, advancements in organocatalysis and transition-metal catalysis continue to provide new ways to control stereochemistry in C-H functionalization and other key bond-forming reactions, expanding the toolkit for accessing specific chiral hydroxy fatty acids. nih.govnih.gov

Regioselective Synthesis of Hydroxylauric Acid Isomers

Controlling the position of the hydroxyl group is as crucial as controlling its stereochemistry. Regioselectivity dictates which of the many C-H bonds on the lauric acid chain is oxidized.

Non-Stereoselective Approaches Yielding Positional Isomer Mixtures (e.g., Trifluoroacetic Acid-Hydrogen Peroxide System)

Powerful chemical oxidizing agents can introduce hydroxyl groups onto an aliphatic chain, but they typically lack selectivity. A system composed of hydrogen peroxide and a strong acid like trifluoroacetic acid generates a highly reactive oxidizing species, trifluoroperacetic acid. wikipedia.org This reagent is a strong oxidant capable of reacting with various functional groups. wikipedia.org When applied to a saturated hydrocarbon chain like that in lauric acid, such a potent and non-selective system would be expected to produce a complex mixture of hydroxylauric acid isomers, with hydroxylation occurring at multiple positions along the chain. The lack of a directing mechanism means that the statistical probability of attack at different C-H bonds, influenced by subtle differences in bond strength, would lead to poor regioselectivity and a product mixture that is challenging to purify.

Specific Methodologies for 4-Hydroxylation

Achieving specific 4-hydroxylation requires a catalyst capable of precise regiocontrol. Biocatalysis, particularly with enzymes from the cytochrome P450 (P450) superfamily, represents a leading approach for this type of selective C-H oxidation. researchgate.netnih.gov P450s are heme-containing monooxygenases known for their ability to hydroxylate a vast array of substrates, including fatty acids. caltech.edu

The regioselectivity of P450 enzymes is determined by the architecture of their active site, which binds the substrate in a specific orientation relative to the reactive iron-oxo species. nih.gov While many fatty acid-hydroxylating P450s are known to functionalize the terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, other P450 families exhibit "in-chain" hydroxylation activity. au.dkresearchgate.netresearchgate.net For instance, P450 BM-3 variants have been shown to produce a range of hydroxylated products from lauric acid. caltech.edu Although ω-hydroxylation is common, the development of enzymes specific for the C-4 position is an area of active research, pursued through screening of natural enzyme diversity and protein engineering to alter the regioselectivity of existing catalysts. nih.gov

Synthetic Challenges in Site-Specific Hydroxylation

The synthesis of (R)-4-hydroxylauric acid presents considerable challenges, primarily centered on achieving high regioselectivity and stereoselectivity on a long, unactivated aliphatic chain. Both traditional chemical synthesis and biocatalytic methods face significant hurdles in targeting the C-4 position of lauric acid for hydroxylation while controlling the stereochemistry to produce the (R)-enantiomer.

Chemoenzymatic approaches, particularly those employing cytochrome P450 (P450) monooxygenases, offer a promising avenue for selective C-H hydroxylation. These enzymes are known for their ability to catalyze the hydroxylation of a wide range of substrates, including fatty acids. However, a major challenge is that the vast majority of characterized P450 enzymes that act on lauric acid exhibit a strong preference for hydroxylation at the terminal (ω) or sub-terminal (ω-1) positions. nih.govnih.govnih.gov

For instance, enzymes from the CYP4 family, which are well-known fatty acid hydroxylases, predominantly produce ω- and (ω-1)-hydroxylated products. nih.govresearchgate.net Human CYP4A11, for example, mainly catalyzes the ω-hydroxylation of fatty acids. researchgate.netnih.gov Similarly, reconstituted systems with rat CYP4A1 also show high selectivity for the ω-position, with (ω-1)-hydroxylation being a very minor process. nih.gov Studies on P450 isozymes from rainbow trout also revealed distinct enzymes responsible for either ω- or (ω-1)-hydroxylation, further highlighting the natural enzymatic preference for the terminal end of the fatty acid chain. nih.govnih.gov

This inherent regioselectivity of wild-type enzymes makes the production of 4-hydroxylauric acid difficult. Achieving hydroxylation at the C-4 position requires either the discovery of a novel P450 enzyme with this unusual specificity or the extensive protein engineering of existing enzymes. Site-directed mutagenesis can be employed to alter the active site of an enzyme to favor substrate binding in an orientation that facilitates hydroxylation at the desired position. elsevierpure.com However, rationally redesigning an enzyme for a specific, non-native regioselectivity is a complex and challenging task.

The table below summarizes the observed regioselectivity of various cytochrome P450 enzymes in the hydroxylation of lauric acid, illustrating the prevalence of ω and ω-1 hydroxylation.

Table 1: Regioselectivity of Various Cytochrome P450 Enzymes on Lauric Acid

Enzyme/System Source Major Product(s) Reference(s)
CYP4A1 (reconstituted) Rat ω-hydroxylauric acid nih.gov
CYP4A11 Human ω-hydroxylauric acid researchgate.net, nih.gov
CYP119 Sulfolobus solfataricus (ω-1)-hydroxylauric acid researchgate.net
P450 LMC1 Rainbow Trout ω-hydroxylauric acid nih.gov

| P450 LMC2 | Rainbow Trout | (ω-1)-hydroxylauric acid | nih.gov |

Beyond regioselectivity, achieving the correct (R)-stereochemistry at the C-4 position presents another significant hurdle. Even if an enzyme could be engineered to hydroxylate the C-4 position, it would also need to be highly stereoselective. While many enzymatic reactions are inherently stereospecific, ensuring the formation of the (R)-enantiomer over the (S)-enantiomer would be a critical aspect of catalyst development.

Biological Functions and Molecular Mechanisms

Modulation of Cellular Processes

(R)-4-hydroxylauric acid is involved in the intricate regulation of various cellular functions, most notably within the immune system and in intercellular communication.

Research has identified 4-hydroxylauric acid as an activator of immune natural killer (NK) cells. nih.gov NK cells are a crucial component of the innate immune system, responsible for recognizing and eliminating virally infected and cancerous cells. frontiersin.orgfrontiersin.org The activation of NK cells is a complex process governed by a balance of signals from activating and inhibitory receptors. frontiersin.orgnih.gov Full activation for effector functions, such as cytotoxicity and cytokine production, requires integrated signaling from an array of these receptors. frontiersin.orgnih.gov

While the precise molecular mechanism by which this compound activates NK cells is not yet fully elucidated, the broader context of fatty acid metabolism is known to be critical for optimal NK cell function. nih.gov Fatty acid oxidation fuels NK cell responses against infections and tumors. nih.gov The activation of NK cells can be triggered by various stimuli, including cytokines and the engagement of specific activating receptors. nih.gov This activation leads to the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the production of immunoregulatory cytokines like interferon-gamma (IFN-γ). nih.govmdpi.com It is plausible that this compound influences one or more of these general activation pathways, thereby enhancing NK cell effector functions.

Hydroxylated fatty acids, as a class, are recognized as important signaling molecules. nih.gov They can act as precursors to a range of potent chemical mediators that regulate metabolism and inflammation. nih.gov While specific intercellular signaling pathways directly modulated by this compound are still under investigation, it is known that fatty acids can influence key signaling cascades such as the NF-κB and MAPK pathways.

Saturated fatty acids have been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, which in turn can activate the NF-κB pathway, a central regulator of inflammatory responses. nih.govnih.gov The NF-κB pathway controls the transcription of genes involved in inflammation and cell survival. youtube.com Additionally, fatty acids can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli and regulate processes like cell proliferation, differentiation, and apoptosis. mdpi.com Given that 4-hydroxylauric acid is a saturated fatty acid, it may exert some of its biological effects through these established signaling pathways, although further research is needed to confirm its specific targets and mechanisms of action.

Interactions in Ecological and Microbial Systems

This compound and other hydroxylated fatty acids are not only found in mammals but are also present in various ecological and microbial systems, where they play diverse roles.

Hydroxy fatty acids are widespread in nature and can serve as biomarkers for different sources of organic matter in environmental studies. nih.gov They are involved in biotransformation and oxidation processes in a variety of organisms, including microorganisms. nih.gov The microbial production of 4-hydroxydodecanoic acid (the racemic form of this compound) has been documented. For example, the bacterium Micrococcus luteus can transform oleic acid into 10-ketostearic acid, which is then degraded through β-oxidation to 4-ketolauric acid. This intermediate is subsequently reduced to 4-hydroxydodecanoic acid. nih.gov

The presence of hydroxylated fatty acids in soil and aquatic environments suggests their involvement in microbial food webs and biogeochemical cycles. Some microorganisms can utilize these compounds as a source of carbon and energy. frontiersin.org The degradation of fatty acids by microbial communities is a key process in nutrient cycling. While lauric acid itself has demonstrated antimicrobial activity against certain pathogenic bacteria in the gut microbiota, the specific antimicrobial properties of this compound are not as well characterized. nih.gov

Furthermore, in plant systems, hydroxylated fatty acids are components of cutin and suberin, which are protective biopolymers in the plant cuticle. researchgate.net These compounds contribute to the plant's defense against pathogens and environmental stress. frontiersin.org The ability of some soil microbes to metabolize these plant-derived hydroxy fatty acids points to a complex interplay between plants and their associated microbial communities. researchgate.net

Information on "this compound" is Not Available in Public Research

Following a comprehensive search of publicly available scientific literature, no specific information was found regarding the biological functions of the chemical compound "this compound," particularly concerning its antimicrobial effects against phytopathogens and its impact on microbial cell membrane integrity.

While general information exists for related compounds such as lauric acid and other hydroxy fatty acids, the explicit request for data solely on "this compound" cannot be fulfilled based on the available information. Research on the antimicrobial properties of fatty acids is a broad field, but it does not currently extend to the specific molecule within the public domain.

Therefore, the requested article, with its detailed sections on antimicrobial effects, mechanisms against phytopathogens, and impact on microbial cell membrane integrity for "this compound," cannot be generated at this time due to the absence of foundational research on the subject.

Advanced Analytical Chemistry for Research

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental for the isolation, identification, and quantification of (R)-4-hydroxylauric acid in complex biological matrices. The choice of technique often depends on the specific research question, the required sensitivity, and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the low volatility and high polarity of hydroxylated fatty acids, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.comresearchgate.netnih.gov This process also enhances their chromatographic properties and improves detection sensitivity. sigmaaldrich.com

A common derivatization method involves esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to create a trimethylsilyl (B98337) (TMS) ether. researchgate.net For instance, a sample can be treated with a methanolic HCl solution to create the methyl ester, and then with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. europa.eu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). europa.eu The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the confident identification of this compound. researchgate.net

For example, in the analysis of hydroxylated fatty acids from bacterial lipopolysaccharides, GC-MS analysis of TMS-derivatized methyl esters allowed for the clear identification of various hydroxy fatty acids based on their retention times and specific mass spectral fragmentation patterns. researchgate.net The total ion chromatogram (TIC) displays the separated compounds as peaks, and the mass spectrum of each peak can be compared to spectral libraries or known standards for definitive identification. researchgate.neteuropa.eu

Quantitative analysis by GC-MS is typically achieved by using an internal standard, a compound with similar chemical properties to the analyte but which is not naturally present in the sample. nih.gov By adding a known amount of the internal standard to the sample before processing, any variations in sample preparation and analysis can be corrected for, leading to accurate and precise quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of fatty acids, including hydroxylated forms like this compound. nih.govjppres.com Similar to GC-MS, derivatization to fatty acid methyl esters (FAMEs) is a standard procedure to improve volatility and chromatographic performance. jppres.comgcms.cz

In GC-FID, after the separation of the FAMEs on a capillary column, the eluted compounds are passed through a hydrogen-air flame. researchgate.net The combustion of the organic molecules produces ions, which generate a current that is proportional to the amount of analyte being burned. This current is then measured and recorded as a chromatogram.

The primary advantage of GC-FID is its robustness, wide linear range, and high sensitivity for organic compounds. nih.govjppres.com It is a reliable and cost-effective method for routine quantitative analysis in various matrices. jppres.comgcms.cz The quantification is typically performed using an internal standard method, where a known concentration of a standard compound (not present in the sample) is added to both the samples and the calibration standards. jppres.com This allows for accurate determination of the analyte concentration by comparing the peak area of the analyte to that of the internal standard.

For instance, a validated GC-FID method for the analysis of major fatty acids in shark liver oil demonstrated good linearity, precision, and accuracy. jppres.com The fatty acids were derivatized to their methyl esters using 5% aqueous sulfuric acid in methanol (B129727). jppres.com Although this specific study focused on other fatty acids, the methodology is directly applicable to the quantification of this compound after appropriate derivatization.

Table 1: Comparison of GC-based Analytical Techniques

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates compounds by GC, identifies by mass and fragmentation pattern. Separates compounds by GC, detects by burning in a flame and measuring ion current.
Primary Use Identification and quantification. researchgate.netnih.gov Quantitative analysis. nih.govjppres.com
Selectivity High, based on mass-to-charge ratio. europa.eu Low, responds to most organic compounds.
Sensitivity Very high, can detect trace amounts. High, but generally less sensitive than MS.
Derivatization Usually required for hydroxylated fatty acids. researchgate.net Required for fatty acids to improve volatility. jppres.com
Cost Higher initial and operational cost. Lower initial and operational cost. gcms.cz

| Key Advantage | Provides structural information for definitive identification. researchgate.net | Robust, reliable, and wide linear range for quantification. jppres.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical separation and preparative purification of this compound. nih.gov Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of many non-volatile and thermally labile compounds. However, for enhanced detection and separation, derivatization is sometimes employed. researchgate.netnih.gov

For analytical purposes, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.net This allows for the separation of fatty acids based on their hydrophobicity. To improve the separation of different hydroxylated fatty acid isomers, such as ω- and (ω-1)-hydroxylauric acid, reversed-phase HPLC has proven effective. researchgate.netnih.gov

For preparative HPLC, the goal is to isolate and purify a specific compound from a mixture. shimadzu.com This is particularly useful for obtaining pure enantiomers of 4-hydroxylauric acid. For example, a method to obtain optically pure (R)-(+)-4-hydroxydodecanoic acid involved the synthesis of diastereomeric esters, separation of these diastereomers using preparative HPLC, and subsequent hydrolysis to yield the pure enantiomer. nih.gov The choice of mobile and stationary phases is critical for achieving the desired separation. shimadzu.com While buffers like phosphoric acid are common in analytical HPLC, for preparative work where the compound is to be recovered, volatile mobile phase modifiers like formic acid or acetic acid are preferred to facilitate easy removal by evaporation. shimadzu.com

Detection in HPLC can be achieved using various detectors. UV-Vis detectors are common, but since fatty acids lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is often necessary for sensitive detection. researchgate.net For example, derivatization with 4-bromomethyl-7-methoxycoumarin (B43491) allows for highly sensitive fluorescence detection of lauric acid and its hydroxylated metabolites. researchgate.net

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and selectivity for the analysis of compounds like this compound. When coupled with a chromatographic separation technique, it becomes a powerful tool for lipidomics research.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) in Lipidomics Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a key technology for comprehensive lipid profiling, including the analysis of hydroxylated fatty acids. researchgate.netmdpi.com This technique combines the separation power of HPLC with the mass accuracy and sensitivity of a high-resolution mass spectrometer. nih.gov A significant advantage of LC-HRMS is that it often allows for the analysis of free fatty acids without the need for derivatization, simplifying sample preparation. researchgate.net

In a typical LC-HRMS workflow for lipidomics, a reversed-phase column is used to separate the lipids based on their polarity. mdpi.com The eluent from the LC is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of the ions with very high accuracy, allowing for the determination of the elemental composition of the analyte. mdpi.com

This high mass accuracy is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for the confident identification of analytes in complex mixtures. mdpi.com For example, LC-HRMS has been used for the targeted and suspect screening of free fatty acids in various biological samples, including human plasma and royal jelly. researchgate.netmdpi.com In these studies, a large number of fatty acids and their hydroxylated derivatives were successfully identified and quantified. researchgate.netmdpi.com

The use of a suspect screening approach with LC-HRMS has enabled the detection of various regio-isomers of hydroxydodecanoic acid in royal jelly, highlighting the technique's capability to uncover novel lipid species. mdpi.com The combination of retention time data from the LC and the accurate mass and fragmentation data from the HRMS provides a high degree of confidence in compound identification. researchgate.net

Table 2: Research Findings from LC-HRMS Lipidomics Studies

Biological Matrix Key Findings Related to Hydroxylated Fatty Acids Reference
Human Plasma A method for the simultaneous determination of 74 free fatty acids, including various hydroxylated species, was developed. Alterations in medium-chain fatty acid levels were observed in diabetic patients. researchgate.net
Royal Jelly A suspect screening approach led to the identification of regio-isomers of hydroxydodecanoic, hydroxydodecenoic, and dihydroxydodecanoic acids. mdpi.com
Cow and Goat Milk An LC-HRMS method was developed for the quantification of bioactive saturated hydroxy fatty acids. mdpi.com

Derivatization Strategies for Enhanced Analytical Detection

While direct analysis is sometimes possible, derivatization remains a critical tool in the analytical chemist's arsenal (B13267) to improve the detection and chromatographic behavior of this compound, particularly for GC-based methods and certain LC applications. sigmaaldrich.comunimi.it The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance the response of the detector. sigmaaldrich.com

For Gas Chromatography (GC): As previously mentioned, fatty acids are typically converted to their corresponding methyl esters (FAMEs) to reduce their polarity and increase their volatility. sigmaaldrich.com This is often achieved by reaction with a reagent like boron trichloride (B1173362) in methanol (BCl3-methanol). sigmaaldrich.com For hydroxylated fatty acids, a second derivatization step is necessary to cap the polar hydroxyl group. Silylation, which involves reacting the hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether, is a common approach. researchgate.net This two-step derivatization significantly improves the peak shape and thermal stability of the compound during GC analysis.

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often employed to introduce a chromophoric or fluorophoric tag to the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors, respectively. researchgate.net This is especially useful when the analyte itself does not have strong UV absorbance. For instance, lauric acid and its hydroxylated metabolites have been derivatized with the fluorescent agent 4-bromomethyl-6,7-dimethoxycoumarin, which allows for precise and sensitive measurement using a fluorescence detector. nih.gov Another approach for LC-MS analysis involves derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a base such as pyridine. unimi.it This strategy can improve ionization efficiency and chromatographic retention for short and medium-chain fatty acids. unimi.it

The choice of derivatization reagent and method depends on the analytical technique being used, the nature of the sample matrix, and the specific information required from the analysis.

Emerging Research Areas and Future Perspectives

Development of (R)-4-Hydroxylauric Acid as a Biochemical Research Probe

The unique stereochemistry of this compound makes it a valuable tool for investigating specific biological pathways. nih.govebi.ac.uk Its potential as a biochemical probe stems from its ability to interact selectively with cellular components, allowing researchers to dissect complex biological processes.

One of the most notable findings is the stereospecific activation of Natural Killer (NK) cells. ebi.ac.uk Research has demonstrated that only the (R)-(+)-4-hydroxydodecanoic acid enantiomer can activate NK cells to express the early activation marker CD69, whereas the (S)-enantiomer shows no such activity. ebi.ac.uk This distinct bioactivity suggests that the (R)-isomer can be used as a specific probe to explore the molecular mechanisms and signaling cascades involved in NK cell activation. ebi.ac.uk

Furthermore, the broader class of hydroxylauric acids has been shown to interact with free fatty acid receptors (FFARs) such as FFA1, FFA4, and GPR84. nih.govresearchgate.net The position of the hydroxyl group significantly influences the activity at these receptors, highlighting the importance of having specific, well-defined isomers like this compound to probe receptor structure and function. nih.govresearchgate.net The development of deuterated versions of such fatty acids could also create useful tools for metabolic tracing and mass spectrometry studies. researchgate.net The limited commercial availability of many hydroxy fatty acid regioisomers necessitates their chemical or biochemical synthesis for use in these targeted research applications. nih.gov

Untargeted Lipidomics and Discovery of Novel Metabolic Biomarkers

Untargeted lipidomics, a comprehensive approach to analyze all measurable lipids in a biological sample, has become a powerful tool for discovering biomarkers associated with various diseases. ucl.ac.ukpnnl.govmetabolomicscentre.ca This methodology is increasingly being applied to identify novel fatty acids and other lipids that are altered in pathological states, including metabolic diseases, cancer, and inflammatory conditions. mdpi.comfrontiersin.orgwiley.com

Within this context, hydroxy fatty acids are emerging as a class of metabolites with significant biomarker potential. For instance, studies using liquid chromatography-high resolution mass spectrometry (LC-HRMS) have identified various hydroxy fatty acids in human plasma, with their levels changing in conditions like type 1 and type 2 diabetes. mdpi.com Specific examples include the association of 3-hydroxydodecanoic acid with fatty acid metabolic disorders and the identification of 12-hydroxydodecanoic acid as a potential serum biomarker for colorectal cancer. wiley.comaging-us.com

While these studies may not have specifically isolated the (R)-4- isomer, they establish a clear precedent for the role of hydroxylauric acids as metabolic indicators. The application of advanced, untargeted lipidomics workflows is crucial for identifying such compounds and understanding their correlation with disease progression. ucl.ac.ukpnnl.gov As these analytical techniques become more refined, there is a strong potential for discovering this compound as a novel and specific biomarker for diseases involving altered fatty acid metabolism. mdpi.comfrontiersin.org

Table 1: Examples of Hydroxy Fatty Acids Identified as Potential Biomarkers

CompoundAssociated Condition/FindingAnalytical MethodReference
3-Hydroxydodecanoic acidFatty acid metabolic disordersMetabolomic Profiling aging-us.com
12-Hydroxydodecanoic acidPotential biomarker for Colorectal CancerLC-MS/MS wiley.com
Various 3-hydroxy FFAsDefects in mitochondrial fatty acid β-oxidationGC-MS mdpi.com
β-Hydroxymyristic acidDiabetic peripheral neuropathyMetabolomics frontiersin.org

Optimization of Biocatalytic Production for Research-Scale Material Supply

The synthesis of specific, optically pure hydroxy fatty acids like the this compound isomer is essential for advancing research, yet it presents significant challenges. nih.gov While classical chemical synthesis methods exist, they often suffer from a lack of selectivity and require harsh reaction conditions. nih.govmdpi.com Biocatalysis, which uses enzymes or whole microbial cells, offers a promising alternative, providing high efficiency and selectivity under mild, environmentally friendly conditions. mdpi.comresearchgate.net

Significant progress has been made in using enzymes, particularly from the cytochrome P450 (CYP) monooxygenase family, for the specific hydroxylation of fatty acids. mdpi.comnih.gov Researchers have engineered CYP enzymes and created fusion proteins that can hydroxylate fatty acids at specific positions with high regioselectivity. nih.govnih.gov For example, engineered CYP153A systems have been successfully used to produce ω-hydroxydodecanoic acid from lauric acid. mdpi.comnih.gov

To make these processes viable for producing research-scale quantities of material, several optimization strategies are being explored:

Whole-Cell Biocatalysis: Using engineered microorganisms (like E. coli) as whole-cell catalysts helps to overcome the need for expensive cofactors (e.g., NADPH) by utilizing the host cell's native metabolism for regeneration. mdpi.comnih.gov

Enzyme Engineering: Modifying the enzyme's structure can improve its activity, stability, and selectivity towards a specific substrate and desired product. academie-sciences.frwiley.com

Process Optimization: Fine-tuning reaction conditions such as pH, temperature, and substrate delivery can significantly enhance product yield. mdpi.com For instance, overcoming substrate toxicity and low solubility through fed-batch strategies or two-phase reaction systems has led to increased production titers. nih.gov

These optimization efforts are critical for ensuring a reliable supply of high-purity this compound, which is currently not widely available commercially, thereby enabling further investigation into its biological functions and potential applications. nih.govacademie-sciences.fr

Q & A

Q. What are the primary biological roles of (R)-4-hydroxylauric acid, and what experimental approaches are used to characterize them?

this compound has been identified as a modulator of immune responses, notably activating natural killer (NK) cells in vitro . To confirm its bioactivity, researchers typically employ dose-response assays using purified NK cells, flow cytometry to measure activation markers (e.g., CD69), and cytokine profiling. Receptor-binding studies (e.g., GPCR screening) are recommended to identify molecular targets.

Q. How can this compound be reliably detected and quantified in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detection. For quantification, isotopic dilution using deuterated internal standards improves accuracy. Sample preparation should include lipid extraction via Folch or Bligh-Dyer methods to isolate hydroxy fatty acids .

Q. What experimental models are suitable for studying the biosynthetic pathways of this compound?

In vitro systems such as mammalian cell cultures (e.g., HEK-293 cells expressing cytochrome P450 enzymes) or microbial platforms (e.g., E. coli with heterologous oxidase genes) are used to trace hydroxylation of lauric acid. Stable isotope labeling (e.g., ¹³C-lauric acid) combined with NMR or LC-MS tracks metabolic flux .

Q. How can researchers standardize assays to evaluate the anti-inflammatory effects of this compound?

Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and validate results across multiple donor-derived primary cell lines to account for biological variability .

Advanced Research Questions

Q. How can enantiomeric purity of synthesized this compound be optimized, and what analytical methods validate chiral integrity?

Chiral chromatography (e.g., Chiralpak® AD-H column) with polar organic mobile phases resolves enantiomers. Confirm purity via circular dichroism (CD) spectroscopy or X-ray crystallography. Synthetic routes using asymmetric catalysis (e.g., Sharpless dihydroxylation) improve yield and reduce racemization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in cell type, assay conditions, or enantiomer contamination. Conduct cross-laboratory reproducibility trials using standardized protocols (e.g., ATCC cell lines, matched serum batches). Meta-analyses of raw datasets can identify confounding variables, such as lipid solubility in media .

Q. How can researchers investigate the interaction between this compound and fatty acid esters of hydroxy fatty acids (FAHFAs)?

Co-incubation studies in adipocyte models (e.g., 3T3-L1 cells) with labeled FAHFAs and this compound, followed by lipidomics profiling (LC-MS/MS), reveal competitive or synergistic effects. Molecular docking simulations predict binding affinities to shared targets like PPARγ .

Q. What methodologies assess the stability of this compound in long-term in vitro assays?

Accelerated stability testing under varying pH, temperature, and oxidative conditions (e.g., H₂O₂ exposure) identifies degradation products. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Real-time monitoring via Raman spectroscopy detects structural changes non-invasively .

Q. How can cross-species differences in the metabolic effects of this compound be systematically evaluated?

Comparative metabolomics in tissue samples from murine, primate, and human models identifies conserved pathways. Ex vivo organoid cultures (e.g., liver or intestinal organoids) provide species-specific metabolic readouts. Pharmacokinetic studies track species-dependent clearance rates .

Q. What experimental designs mitigate confounding variables in epigenetic studies involving this compound?

Use CRISPR-Cas9 knockout models (e.g., HDAC-deficient cells) to isolate histone deacetylase (HDAC) modulation effects. Pair RNA-seq with ChIP-seq to correlate transcriptional changes with histone acetylation patterns. Control for batch effects via randomized block designs .

Methodological Best Practices

  • Data Reprodubility : Pre-register protocols (e.g., on Open Science Framework) and share raw datasets in repositories like Figshare to enable independent validation .
  • Statistical Rigor : Apply mixed-effects models to account for hierarchical data structures (e.g., technical vs. biological replicates). Use false discovery rate (FDR) correction for multi-omics datasets .
  • Ethical Reporting : Disclose enantiomeric ratios and synthetic by-products in publications. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.